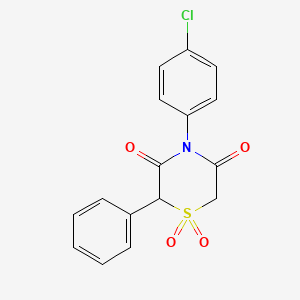
4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a heterocyclic compound that features a thiazinane ring with chlorophenyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenyl isothiocyanate with phenylhydrazine in the presence of a base, followed by cyclization to form the thiazinane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-Chlorophenol: Shares the chlorophenyl group but lacks the thiazinane ring.
Phenylhydrazine: Contains the phenyl group but differs in its functional groups and overall structure.
Thiazole Derivatives: Similar heterocyclic compounds with sulfur and nitrogen atoms in the ring, but with different substituents and biological activities
Uniqueness
4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is unique due to its specific combination of a thiazinane ring with chlorophenyl and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
4-(4-chlorophenyl)-1,1-dioxo-2-phenyl-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c17-12-6-8-13(9-7-12)18-14(19)10-23(21,22)15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIRBQPQLNJLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1(=O)=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984802.png)
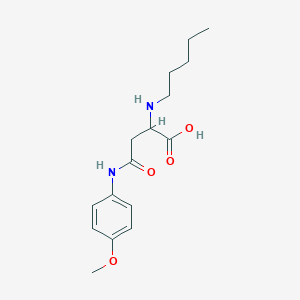
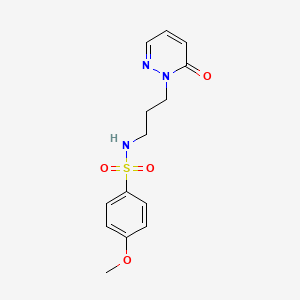

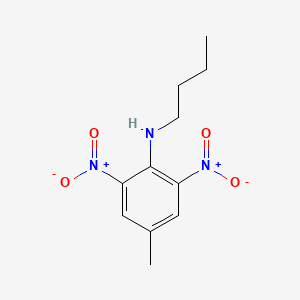
![N-{[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2984811.png)
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one](/img/structure/B2984813.png)
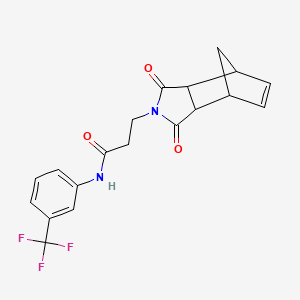
![(8S,9R,10S,13R,14R,17Z)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/new.no-structure.jpg)
![3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2984818.png)
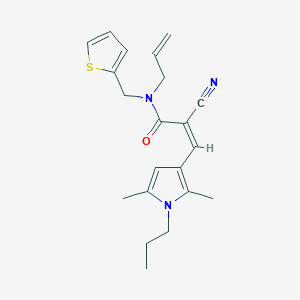
![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)
![1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2984823.png)

